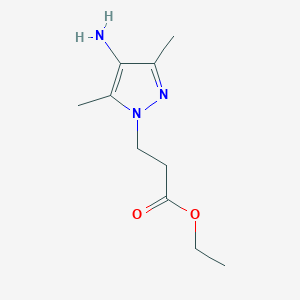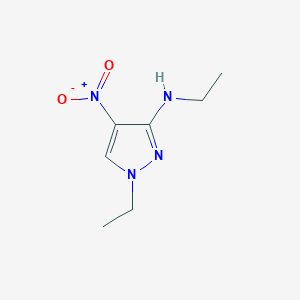
(Z)-N,N'-bis(4-ethoxyphenyl)(methylsulfanyl)methanimidamide hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N,N’-bis(4-ethoxyphenyl)carbamimidothioate;hydroiodide is a chemical compound with the molecular formula C18H24N2O2S·HI. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of ethoxyphenyl groups and a carbamimidothioate moiety, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N,N’-bis(4-ethoxyphenyl)carbamimidothioate;hydroiodide typically involves the reaction of 4-ethoxyaniline with carbon disulfide and methyl iodide. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of Methyl N,N’-bis(4-ethoxyphenyl)carbamimidothioate;hydroiodide may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N,N’-bis(4-ethoxyphenyl)carbamimidothioate;hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamimidothioate moiety to a thiourea derivative.
Substitution: The ethoxyphenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiourea derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl N,N’-bis(4-ethoxyphenyl)carbamimidothioate;hydroiodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Methyl N,N’-bis(4-ethoxyphenyl)carbamimidothioate;hydroiodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamimidothioate moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl N,N’-bis(4-methoxyphenyl)carbamimidothioate;hydroiodide
- Methyl N,N’-bis(4-ethoxyphenyl)carbamimidothioate;hydrobromide
- Methyl N,N’-bis(4-ethoxyphenyl)carbamimidothioate;hydrochloride
Uniqueness
Methyl N,N’-bis(4-ethoxyphenyl)carbamimidothioate;hydroiodide is unique due to its specific ethoxyphenyl groups and the hydroiodide counterion
Eigenschaften
IUPAC Name |
methyl N,N'-bis(4-ethoxyphenyl)carbamimidothioate;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S.HI/c1-4-21-16-10-6-14(7-11-16)19-18(23-3)20-15-8-12-17(13-9-15)22-5-2;/h6-13H,4-5H2,1-3H3,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWFJILJUOESBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)OCC)SC.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23IN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Lithium(1+) ion 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-3-carboxylate](/img/structure/B2699963.png)
![N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-methoxyacetamide](/img/structure/B2699964.png)

![1,1-Difluoro-6-((4-(trifluoromethoxy)phenyl)sulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2699968.png)




![5-[1-(3,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2699976.png)
![4-[benzyl(methyl)sulfamoyl]-N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide;hydrochloride](/img/structure/B2699977.png)



